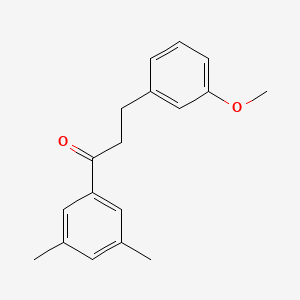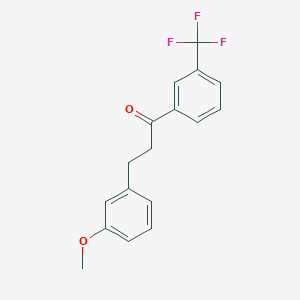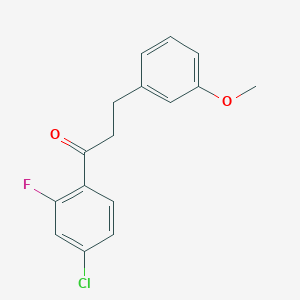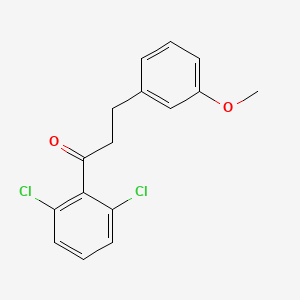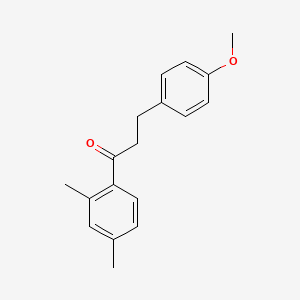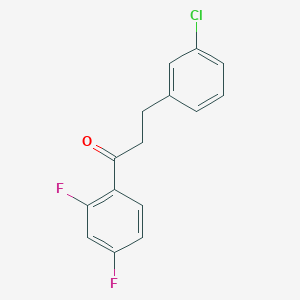
3-(3-Chlorophenyl)-2',4'-difluoropropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related chlorophenyl compounds and difluoropropiophenones can be inferred from the methodologies described in the papers. For instance, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester suggests a potential route for synthesizing the core structure of 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone . Additionally, the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride and its use in generating trichloromethylated olefins indicates the possibility of chlorination reactions being relevant to the synthesis of chlorophenyl compounds .
Molecular Structure Analysis
While the exact molecular structure of this compound is not provided, the synthesis and characterization of similar compounds, such as the X-ray crystal structure analysis of 1,1′-(3,4-diphenylthieno[2,3-b]thiophene-2,5-diyl)diethanone, offer insights into how such compounds might be characterized . Techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction are commonly used to deduce the structure of complex organic molecules.
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to the reactivity of this compound. For example, the electrochemical preparation of chlorinated olefins suggests that electrooxidative conditions could be used to introduce or modify chloro substituents in the compound . Additionally, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions indicates that nitro groups in related compounds can be transformed into amino groups, which could be a useful transformation for modifying the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported, but the properties of similar compounds can provide some guidance. For instance, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride and its characterization using IR and NMR spectra suggest that halogenated arylalkylketones have distinct spectroscopic features that can be used to infer the physical and chemical properties of the compound . Additionally, the molecular docking and quantum chemical calculations performed on related compounds can provide insights into the electronic structure and potential biological activity .
Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Research on compounds similar to 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone includes the synthesis and spectral analysis of related compounds. These studies focus on their molecular geometry and chemical reactivity, which are key aspects in the development of new materials and drugs (Satheeshkumar et al., 2017).
Molecular Docking and Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations have been performed on similar molecules. These studies help in understanding the interaction of these compounds with biological molecules, which is crucial in drug design and material science (Viji et al., 2020).
Photophysical Properties
- Studies on related compounds involve examining their photophysical properties such as UV emission and fluorescent quantum yields. These properties are significant in the fields of optoelectronics and sensors (Satheeshkumar et al., 2017).
Crystal Structure Analysis
- Crystal structure analysis of compounds structurally similar to this compound provides insights into their molecular interactions and stability. Such information is valuable in the development of new materials with specific properties (Jasinski et al., 2009).
Biological Activity
- The biological activity of related compounds has been explored, especially their potential as antimicrobial agents. This research is crucial for developing new therapeutic agents (Limban et al., 2011).
Electropolymerization and Optoelectronic Properties
- Research includes studying the electropolymerization and optoelectronic properties of similar compounds. This is relevant in the field of polymer science, particularly in creating materials for electronic applications (Lu et al., 2015).
Solvent Extraction and Voltammetric Determination
- The study of solvent extraction and voltammetric determination using compounds similar to this compound is important in environmental analysis and monitoring (Khachatryan et al., 2005).
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQSBCYMCXUHBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644453 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-42-3 |
Source


|
| Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,4-difluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

